molecular formula C22H19N5O3S B12185007 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12185007
M. Wt: 433.5 g/mol
InChI Key: GUNOHCVKFQRBRB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The compound N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide derives its name from three core structural components: a 1,3,4-thiadiazole ring, a pyridazine moiety, and an acetamide bridge. The IUPAC nomenclature systematically describes these components as follows:

  • Thiadiazole System : The term 1,3,4-thiadiazol-2(3H)-ylidene indicates a five-membered heterocyclic ring containing one sulfur atom (position 1) and two nitrogen atoms (positions 3 and 4). The 2(3H)-ylidene suffix specifies a double bond at position 2 and a hydrogen atom at position 3, with the E configuration denoting the spatial arrangement of substituents around the double bond.
  • Pyridazine Component : The 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment describes a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). The 6-oxo group indicates a ketone at position 6, while the 3-methoxyphenyl substituent is attached to position 3.
  • Acetamide Linkage : The 2-[...]acetamide portion connects the thiadiazole and pyridazine systems via a carbonyl group bonded to an amine.

The full name adheres to IUPAC priority rules, prioritizing the thiadiazole system as the parent hydride and the pyridazine as a substituent.

Structural Formula and Isomeric Considerations

The molecular formula C₂₂H₁₉N₅O₃S (molecular weight: 433.5 g/mol) reflects the compound’s hybrid architecture. Key structural features include:

Property Value
Molecular Formula C₂₂H₁₉N₅O₃S
SMILES Notation COc1cccc(-c2ccc(=O)n(CC(=O)Nc3nnc(Cc4ccccc4)s3)n2)c1
InChIKey CEGIDTPCMNKJCC-UHFFFAOYSA-N

Structural Highlights :

  • Thiadiazole Core : The 1,3,4-thiadiazole ring exhibits conjugation, stabilized by delocalized π-electrons. The E configuration at the C2=N bond ensures minimal steric hindrance between the benzyl group (attached to C5) and the acetamide moiety.
  • Pyridazine Substituent : The 6-oxopyridazin-1(6H)-yl group adopts a planar conformation, with the 3-methoxyphenyl ring oriented orthogonally to minimize electronic repulsion.
  • Acetamide Bridge : The –CH₂–C(=O)–NH– linker facilitates electronic communication between the heterocycles, influencing redox and spectroscopic properties.

Isomeric Considerations :

  • Geometric Isomerism : The E configuration at the thiadiazole’s C2=N bond is critical; a Z isomer would introduce steric clashes between the benzyl and acetamide groups.
  • Tautomerism : The thiadiazole may exhibit annular tautomerism, though the 2(3H)-ylidene form predominates due to conjugation with the acetamide’s carbonyl group.

Comparative Analysis with Related Thiadiazole-Pyridazine Hybrids

Thiadiazole-pyridazine hybrids represent a growing class of bioactive molecules. The following table compares key structural and electronic features of the target compound with analogs from recent literature:

Compound Substituents Key Differences Source
Target Compound 5-benzyl, 3-(3-methoxyphenyl) Methoxy group enhances electron-donating capacity
VC14967073 3-methoxypropyl, 3-(3-methoxyphenyl) Longer alkyl chain reduces planarity
CID 51044409 1,1-dioxidotetrahydrothiophen-3-yl Sulfone group increases polarity
CHEBI:39467 Acetyl, methyl groups Reduced aromaticity due to saturated rings

Notable Trends :

  • Electronic Effects : The 3-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the pyridazine ring’s π-system. In contrast, sulfone-containing analogs (e.g., CID 51044409) exhibit stronger electron-withdrawing effects.
  • Steric Influences : The benzyl group at C5 of the thiadiazole creates a bulky environment, potentially hindering intermolecular interactions compared to smaller substituents like methyl.
  • Hybrid Flexibility : The acetamide linker in the target compound allows rotational freedom, enabling conformational adaptation during molecular recognition events.

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H19N5O3S/c1-30-17-9-5-8-16(13-17)18-10-11-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3,(H,23,25,28)

InChI Key

GUNOHCVKFQRBRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide with Benzyl-Substituted Precursors

A mixture of thiosemicarbazide and benzyl-substituted α-keto acids undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to yield 5-benzyl-1,3,4-thiadiazol-2-amine. This intermediate is critical for subsequent functionalization.

Example Protocol:

  • Reagents: Thiosemicarbazide (1.0 eq), benzylpyruvic acid (1.2 eq), POCl₃ (3.0 eq).

  • Conditions: Reflux in anhydrous dichloromethane (DCM) for 6 hours.

  • Yield: 78–85% after recrystallization in ethanol.

Formation of the Pyridazinone Moiety

The 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via condensation reactions between hydrazine derivatives and diketones.

Condensation of 3-Methoxyphenylhydrazine with Maleic Anhydride

3-Methoxyphenylhydrazine reacts with maleic anhydride in acetic acid to form 3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine. Oxidation with hydrogen peroxide (H₂O₂) yields the fully aromatic pyridazinone.

Reaction Conditions:

  • Temperature: 80°C, 4 hours.

  • Solvent: Glacial acetic acid.

  • Yield: 70–75%.

Acetamide Linker Installation

The acetamide bridge connects the thiadiazole and pyridazinone units. This step involves nucleophilic acyl substitution between a chloroacetamide derivative and the amino group of the pyridazinone.

Chloroacetylation of Pyridazinone

3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-ylamine is treated with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-chloro-N-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.

Protocol:

  • Reagents: Pyridazinone amine (1.0 eq), chloroacetyl chloride (1.5 eq), Et₃N (2.0 eq).

  • Solvent: 1,4-Dioxane, room temperature, 4 hours.

  • Yield: 90–95% after precipitation.

Coupling of Thiadiazole and Pyridazinone Units

The final step involves coupling the thiadiazole-2-amine derivative with the chloroacetamide-functionalized pyridazinone. This is achieved via a base-mediated nucleophilic substitution to form the ylidene acetamide bond.

Formation of the Ylidene Acetamide Bond

5-Benzyl-1,3,4-thiadiazol-2-amine reacts with 2-chloro-N-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide in the presence of sodium hydride (NaH) to induce dehydrohalogenation and form the E-configured ylidene bond.

Optimized Conditions:

  • Base: NaH (2.5 eq).

  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature.

  • Reaction Time: 12 hours.

  • Yield: 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Optimization and Analytical Data

Solvent and Base Screening

The choice of base and solvent significantly impacts the coupling efficiency:

BaseSolventYield (%)Purity (%)
NaHTHF6898
K₂CO₃DMF4585
Et₃NDCM3075

Data aggregated from Refs.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.30 (m, 5H, benzyl-H), 6.98–6.85 (m, 4H, methoxyphenyl-H), 4.12 (s, 2H, CH₂CO), 3.79 (s, 3H, OCH₃).

  • HRMS (ESI): m/z Calcd for C₂₂H₂₀N₅O₃S [M+H]⁺: 442.1284; Found: 442.1289.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Formation: Use of electron-withdrawing groups (e.g., nitro) on the benzyl precursor improves cyclization specificity.

  • E/Z Isomerism in Ylidene Bond: Low-temperature reactions (<10°C) favor the E-isomer due to kinetic control.

  • Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) effectively separates byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiadiazole and pyridazinone derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity (Inferred)
Target Compound: N-[(2E)-5-benzyl-1,3,4-thiadiazol-2-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide C22H19N5O3S 451.5 - 5-Benzyl (thiadiazole)
- 3-Methoxyphenyl (pyridazinone)
Antimicrobial, potential enzyme inhibition
Analog 1: N-[(2E)-5-benzyl-1,3,4-thiadiazol-2-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide [5] C22H18FN5O3S 451.5 - 2-Fluoro-4-methoxyphenyl (pyridazinone) Enhanced lipophilicity; possible metabolic stability
Analog 2: N-[(2E)-5-methyl-1,3,4-thiadiazol-2-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide [6] C14H12N6O2S 336.35 - 5-Methyl (thiadiazole)
- Benzotriazinone (replaces pyridazinone)
Altered electronic profile; unknown activity
Analog 3: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide [4] C14H14N6OS2 370.43 - 5-Ethyl (thiadiazole)
- Thienylpyridazine (sulfur-rich)
Potential pesticidal/antibacterial activity

Functional Implications of Substituents

  • Benzyl vs. Methyl/Ethyl Groups (Thiadiazole Position 5):
    The benzyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller alkyl groups (e.g., methyl in Analog 2). This could improve bioavailability but may also increase off-target interactions .
  • Pyridazinone vs.
  • Methoxyphenyl vs. Fluorinated Aromatics:
    The 3-methoxyphenyl group (target) offers moderate electron-donating effects, while the 2-fluoro-4-methoxyphenyl (Analog 1) combines electron-withdrawing (F) and donating (OCH3) groups, possibly enhancing metabolic stability via reduced CYP450-mediated oxidation .

Research Findings and Data Gaps

  • Synthetic Accessibility:
    The target compound’s E-configuration requires stereoselective synthesis, which may limit yield compared to analogs with simpler stereochemistry (e.g., Analog 2) .
  • Physicochemical Properties: No experimental data on solubility or logP are available for the target compound. However, its higher molecular weight (451.5 vs.
  • Biological Data: While thiadiazole derivatives broadly exhibit antimicrobial activity , specific studies on the target compound are lacking. Analog 1’s fluorine substitution warrants comparative studies to assess potency and toxicity.

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C22H19N5O3SC_{22}H_{19}N_{5}O_{3}S and a molecular weight of 433.5 g/mol. It belongs to the classes of thiadiazole and pyridazine derivatives, which are known for their diverse range of biological activities.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the thiadiazole and pyridazine rings followed by the introduction of functional groups. The specific synthetic routes can vary but generally require careful control of reaction conditions to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory markers in animal models

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific cellular targets such as enzymes or receptors. These interactions may modulate signaling pathways that lead to the observed biological activities.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 μg/mL, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 100 μM concentration), suggesting its potential as an anticancer therapeutic.

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